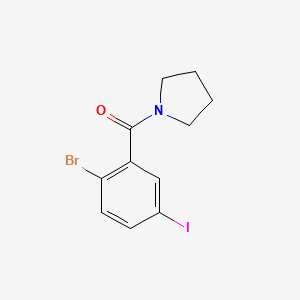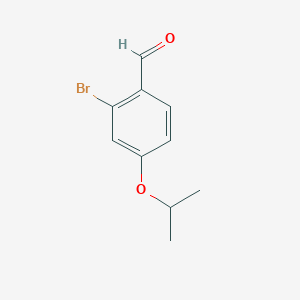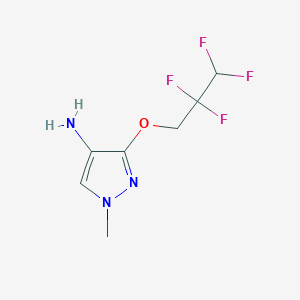
3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenoxy group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-chloro-4-fluoroaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .
化学反応の分析
Types of Reactions
3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized pyrazole compounds .
科学的研究の応用
3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use as a herbicide or insecticide due to its bioactive properties.
Material Science:
作用機序
The mechanism of action of 3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
3-(2-Chloro-4-fluorophenoxy)propanoic acid: This compound shares the chloro-fluoro-phenoxy moiety but differs in the presence of a propanoic acid group instead of a pyrazole ring.
3-Chloro-4,5-difluoropyridine: This compound has a similar halogenated aromatic structure but with a pyridine ring instead of a phenoxy-pyrazole structure.
Uniqueness
3-(2-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of its chloro-fluoro-phenoxy group and the pyrazole ring. This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds .
特性
IUPAC Name |
3-(2-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c1-15-5-8(13)10(14-15)16-9-3-2-6(12)4-7(9)11/h2-5H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYWBNCJOGMBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=C(C=C(C=C2)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














